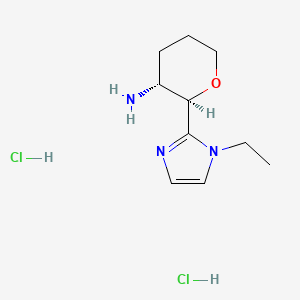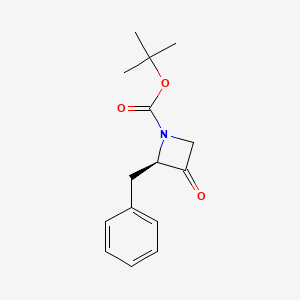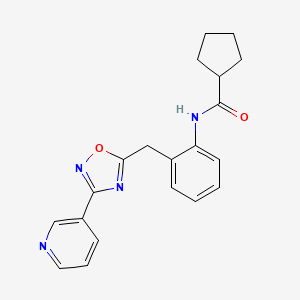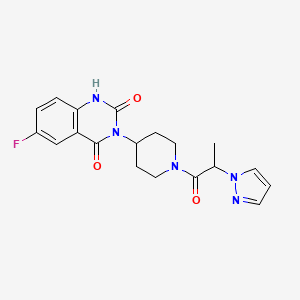
(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a derivative of furan and piperidine, and its chemical structure includes an imidazole ring, which is known for its biological activities.
Mécanisme D'action
The mechanism of action of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is not fully understood. However, it is believed to exert its biological activities through the inhibition of various enzymes and proteins involved in the pathogenesis of diseases.
Biochemical and Physiological Effects:
Studies have shown that (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one exhibits significant biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α. It also inhibits the growth of various cancer cell lines and exhibits antifungal activity against Candida albicans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one is its potential therapeutic applications. It has been shown to exhibit significant biological activities, making it a promising candidate for drug development. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to work with in laboratory experiments.
Orientations Futures
There are several future directions for research on (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one. One potential direction is to investigate its potential as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis. Another direction is to explore its antitumor activity and its potential as a cancer therapy. Additionally, research could focus on developing new synthetic routes to improve the solubility and bioavailability of this compound.
Méthodes De Synthèse
The synthesis of (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one involves the reaction between 4-(piperidin-1-yl)benzaldehyde and furan-2-carbaldehyde in the presence of a base catalyst. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization, resulting in the formation of the target compound.
Applications De Recherche Scientifique
The (E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one has been extensively studied for its potential therapeutic applications. It has been reported to exhibit various biological activities, including anti-inflammatory, antitumor, and antifungal properties.
Propriétés
IUPAC Name |
(E)-3-(furan-2-yl)-1-[4-(imidazol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2/c20-16(4-3-15-2-1-11-21-15)19-8-5-14(6-9-19)12-18-10-7-17-13-18/h1-4,7,10-11,13-14H,5-6,8-9,12H2/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXNCKKSAZRUNX-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)C=CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1CN2C=CN=C2)C(=O)/C=C/C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-((1H-imidazol-1-yl)methyl)piperidin-1-yl)-3-(furan-2-yl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-acetyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride](/img/structure/B2578519.png)


![Methyl 1-((4-chlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2578525.png)
![Ethyl 4-[[6-(4-fluorophenyl)-3-(2-methylphenyl)-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-3-oxobutanoate](/img/structure/B2578526.png)


![2-{(E)-[(2-chloro-4-fluorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2578533.png)
![1-(1-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-1H-pyrazol-4-yl)-3-ethylurea](/img/structure/B2578535.png)
![2-[1-(2,5-Dimethylfuran-3-carbonyl)azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2578537.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2578538.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3,3-dimethylbutanamide](/img/structure/B2578539.png)

